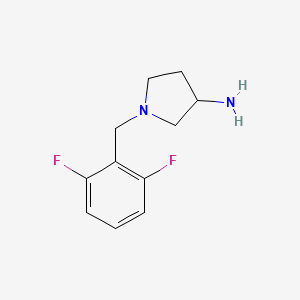1-(2,6-Difluorobenzyl)pyrrolidin-3-amine
CAS No.: 1248239-21-5
Cat. No.: VC2854411
Molecular Formula: C11H14F2N2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1248239-21-5 |
|---|---|
| Molecular Formula | C11H14F2N2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 |
| Standard InChI Key | WGGZDWMOHFVBHY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N)CC2=C(C=CC=C2F)F |
| Canonical SMILES | C1CN(CC1N)CC2=C(C=CC=C2F)F |
Introduction
Structural Characteristics and Properties
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine consists of a pyrrolidine ring with an amino group at the 3-position and a 2,6-difluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring. The presence of two fluorine atoms at the 2 and 6 positions of the benzyl group likely confers unique physicochemical properties to the molecule, including enhanced metabolic stability and altered binding affinities to biological targets .
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be attributed to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine:
| Property | Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C₁₁H₁₄F₂N₂ | Derived from structure |
| Molecular Weight | Approximately 212.24 g/mol | Calculated from molecular formula |
| Physical State | Likely solid at room temperature | Based on similar compounds |
| Solubility | Likely soluble in organic solvents, less soluble in water | Based on polarity and structure |
| LogP | Estimated 1.5-2.5 | Based on similar pyrrolidine structures |
Chemical Reactivity
The chemical reactivity of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is primarily determined by its functional groups:
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine likely follows similar routes to those established for related pyrrolidine derivatives. Based on synthetic methodologies described for analogous compounds, several potential synthetic routes can be proposed:
Route via Pyrrolidine Functionalization
A viable synthetic approach might involve:
-
Starting with a suitably protected 3-aminopyrrolidine
-
N-alkylation with 2,6-difluorobenzyl halide
-
Deprotection of the amine group
This approach is similar to synthetic methods used for related pyrrolidine derivatives, including those containing difluorobenzyl groups .
| Receptor Type | Interaction | Potential Therapeutic Relevance |
|---|---|---|
| Neuronal receptors | Potential modulation of neurotransmission | Neurological disorders |
| Enzyme binding sites | Possible enzyme inhibition | Metabolic diseases |
| Cell signaling mediators | Potential signal pathway modulation | Cancer and inflammatory conditions |
The presence of the difluorobenzyl group may enhance binding affinity to certain receptors by increasing lipophilicity and providing opportunities for π-π interactions with aromatic amino acid residues in protein binding pockets.
Structure-Activity Relationships
Role of the Difluorobenzyl Group
The 2,6-difluorobenzyl group likely contributes significantly to the biological activity and physicochemical properties of the compound:
-
The fluorine atoms may enhance metabolic stability by blocking potential sites of oxidative metabolism
-
The fluorine substituents can modify the electronic properties of the benzyl group, potentially altering binding interactions
-
The presence of fluorine atoms may increase lipophilicity and membrane permeability
X-ray crystal structures of related fluorine-containing inhibitors bound to nNOS have provided insights into the effects of fluorine atoms on binding interactions .
Comparison with Structural Analogs
Table 4.1: Comparison of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine with Related Compounds
| Compound | Structural Differences | Potential Impact on Activity |
|---|---|---|
| N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | Contains additional isoquinoline-5-amine group | Likely different receptor selectivity profile |
| 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one | Contains a pyrrolidin-2-one instead of pyrrolidine | May have altered pharmacokinetic properties |
| 1-(4-fluorophenyl)methyl)pyrrolidin-3-amine | Different fluorine substitution pattern | Likely different binding affinity and selectivity |
The particular arrangement of functional groups in 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine provides a unique pharmacophore that may interact specifically with biological targets, distinguishing it from similar compounds.
Pharmacokinetic Considerations
Absorption and Distribution
The physicochemical properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine suggest:
-
Moderate to good oral bioavailability, depending on solubility and permeability characteristics
-
Ability to cross biological membranes, potentially including the blood-brain barrier, which would be relevant for neurological applications
-
Distribution patterns likely influenced by the balance of lipophilic (difluorobenzyl) and hydrophilic (amine) groups
Metabolism and Elimination
The metabolic fate of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine would likely involve:
-
N-dealkylation of the pyrrolidine nitrogen
-
Oxidation of the amine group
-
Hydroxylation of the pyrrolidine ring
The difluoro substitution pattern on the benzyl group may protect against metabolic degradation at these positions, potentially extending the half-life of the compound compared to non-fluorinated analogs.
Current Research Status and Future Directions
Research Gaps
Several areas require further investigation to fully understand the potential of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine:
-
Comprehensive pharmacological profiling to determine receptor binding affinities
-
Metabolic stability studies to assess in vivo half-life
-
Structure-activity relationship studies to optimize biological activity
-
Toxicological evaluation to determine safety profile
Synthetic Challenges and Opportunities
The synthesis of pure 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, particularly in stereochemically defined form, presents both challenges and opportunities:
-
Development of efficient stereoselective synthesis methods
-
Exploration of green chemistry approaches to improve sustainability
-
Scale-up considerations for potential pharmaceutical applications
Analytical Methods for Characterization
Spectroscopic Identification
Characterization of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine would typically involve:
-
Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR for proton environments
-
¹³C NMR for carbon environments
-
¹⁹F NMR specifically for the fluorine atoms
-
-
Mass Spectrometry:
-
Likely molecular ion peak around m/z 212
-
Characteristic fragmentation patterns including loss of the difluorobenzyl group
-
-
Infrared Spectroscopy:
-
Characteristic N-H stretching bands for the primary amine
-
C-F stretching bands for the difluoro substituents
-
Chromatographic Analysis
For purity determination and quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC), particularly if derivatized
-
Thin-Layer Chromatography (TLC) for reaction monitoring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume